

Application Note: NVS-PAK1-C Vehicle Control & Formulation Protocol

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Compound of Interest

Compound Name: Nvs pak1 C

Cat. No.: B10788250

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Executive Summary & Scientific Rationale

NVS-PAK1-C is the designated inactive structural analog (negative control) for NVS-PAK1-1, a potent, allosteric, and highly selective inhibitor of PAK1.^{[1][2][3][4]} In rigorous experimental design, NVS-PAK1-C is essential to distinguish on-target PAK1 inhibition from off-target chemotypes or vehicle-induced toxicity.^{[1][2][3]}

Critical Formulation Challenge: Both NVS-PAK1-1 and its control NVS-PAK1-C are lipophilic small molecules with limited aqueous solubility.^{[1][2][3]} Poor formulation leads to compound precipitation ("crashing out") upon contact with physiological saline, resulting in:

- Low Bioavailability: The animal receives a fraction of the intended dose.^{[2][3]}
- High Variability: Inconsistent data between replicates.^{[1][2][3]}
- Embolic Risk: Micro-precipitates can cause capillary blockage in in vivo models, mimicking toxicity.^{[2][3]}

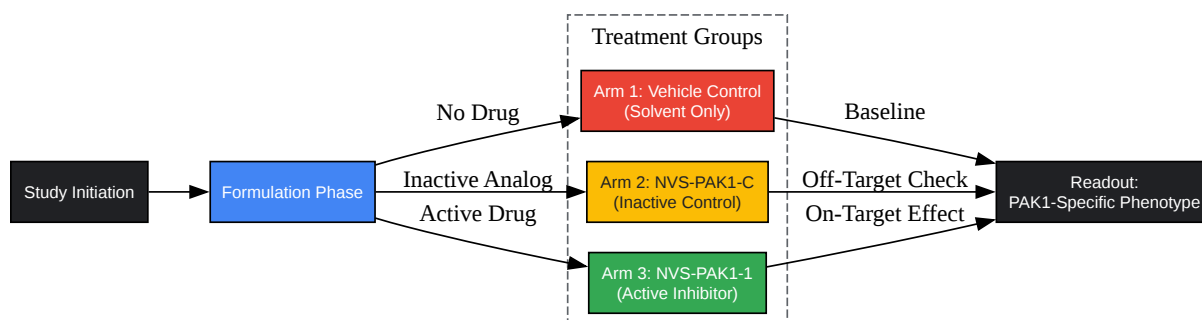
This guide details the "Gold Standard" Solutol/NMP/PEG formulation (10:5:30:55), validated in literature for maximizing the stability and exposure of the NVS-PAK1 series.^{[1][2]}

Experimental Design: The Three-Arm Validation

To validate PAK1-specific effects, your study must include three distinct arms. This protocol focuses on preparing Arm 1 (Vehicle) and Arm 2 (Negative Control).^{[2][3]}

- Arm 1: Vehicle Control: Solvent matrix only. Establishes baseline toxicity/phenotype.^{[1][2][3]}
- Arm 2: NVS-PAK1-C (Negative Control): Inactive compound in vehicle.^{[1][2][3][5]} Controls for off-target chemical effects.
- Arm 3: NVS-PAK1-1 (Active Probe): Active inhibitor in vehicle.^{[2][3]} Tests the biological hypothesis.

Experimental Workflow Visualization



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Caption: Logical hierarchy of the NVS-PAK1 experimental design. NVS-PAK1-C serves as the critical filter for off-target toxicity.^{[1][2][3]}

Reagents & Physicochemical Profile

Compound Profile: NVS-PAK1-C

Property	Specification	Notes
Role	Negative Control	>100-fold less active against PAK1 than NVS-PAK1-1.[1][2][3][4]
MW	465.91 g/mol	Slightly different from active probe (479.9 g/mol).[1][2][3]
Solubility	DMSO: ~45 mg/mL	Poor solubility in water/saline.[1][2][3]
Appearance	White to off-white solid	Store at -20°C; protect from light/moisture.[1][2][3]

Vehicle Components (The "10:5:30:55" Mix)

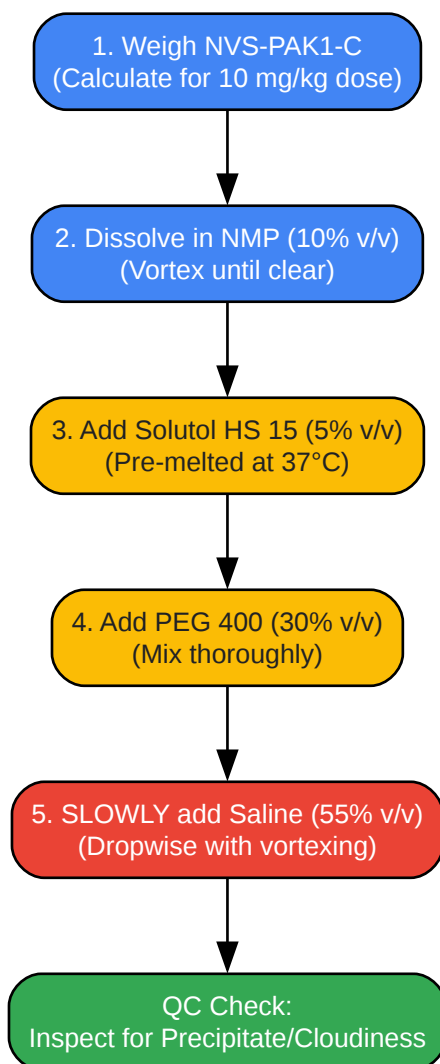
This specific ratio is optimized to maintain solubility in plasma.[1][2][3]

- NMP (N-Methyl-2-pyrrolidone): Primary solvent.[1][2][3] Solubilizes the hydrophobic core.[2][3]
- Solutol HS 15 (Kolliphor HS 15): Non-ionic surfactant.[1][2][3] Prevents precipitation upon dilution.[1][2][3] Note: Solid at RT; requires melting.[1][2][3]
- PEG 400 (Polyethylene glycol 400): Co-solvent.[1][2][3] Extends stability.[1][2][3]
- Normal Saline (0.9% NaCl): Aqueous carrier.[1][2][3]

Protocol: Vehicle & Compound Preparation

CRITICAL WARNING: The order of addition is non-negotiable. Adding Saline before the compound is fully dissolved in NMP/PEG will cause irreversible precipitation.[2][3]

Preparation Workflow Diagram



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Caption: Step-by-step formulation cascade. The transition from organic (Step 2-4) to aqueous (Step 5) is the critical failure point.[1][2][3]

Detailed Methodology

A. Preparation of Vehicle Control (Blank)

Use this for the "Vehicle" animal group.

- Pre-warm Solutol HS 15 to ~37°C until it becomes a clear liquid.
- In a sterile glass vial, combine the following in order (for 10 mL total volume):

- 1.0 mL NMP
- 0.5 mL Solutol HS 15 (Liquid)[1][2][3]
- 3.0 mL PEG 400[1][2][3]
- Vortex vigorously for 30 seconds to create a homogeneous organic "pre-mix".
- Add 5.5 mL of Sterile Normal Saline (0.9% NaCl) dropwise while vortexing.
- Result: A clear, colorless solution. pH should be ~6.5–7.5.[2][3]

B. Preparation of NVS-PAK1-C (Negative Control)

Target Concentration Example: 1 mg/mL (for 10 mg/kg dose at 10 mL/kg volume).[1][2][3]

- Weigh 10 mg of NVS-PAK1-C powder into a sterile glass vial.
- Add 1.0 mL NMP.
 - Technique: Vortex continuously.[1][2][3] If particles persist, sonicate for 5 minutes at 40°C. Solution must be crystal clear.
- Add 0.5 mL Solutol HS 15 (Pre-melted). Vortex.
- Add 3.0 mL PEG 400. Vortex.
 - Checkpoint: The solution should be clear and slightly viscous.[2][3]
- Add 5.5 mL Sterile Saline slowly (dropwise) while vortexing.
 - Why: Rapid addition of saline causes local high-water concentrations that force the drug out of solution.[1][2][3]
- Final QC: Hold vial up to light. If cloudy or if visible particles settle, the formulation has failed. [2][3] Do not dose.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Cloudiness upon Saline addition	Saline added too fast.	Add saline in 200 μ L aliquots, vortexing 10s between additions.
Precipitate after 1 hour	Compound instability in water. [2][3]	Prepare fresh immediately before dosing.[1][2][3] Do not store >4 hours.
Solutol is solid	Room temp is too low.	Solutol is a paste at <25°C. Warm in water bath to 37°C before pipetting.[2][3]
Animal Toxicity (Lethargy)	Vehicle intolerance.[1][2][3]	NMP can be toxic at high volumes.[2][3] Ensure total dose volume does not exceed 10 mL/kg.[2][3]

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